2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13(2)19-22(29)27-20(26-19)17-7-5-6-8-18(17)25-23(27)31-14(3)21(28)24-15-9-11-16(30-4)12-10-15/h5-14,19H,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYYOXNCMFXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC. By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival. By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription.
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, survival, and cellular growth. The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect various cellular processes, including transcription, cell cycle progression, and DNA repair.
Pharmacokinetics
Metabolism typically occurs in the liver, and excretion is usually through the feces.
Result of Action
The dual inhibition of PI3K and HDAC by this compound results in the disruption of cell proliferation and survival pathways, as well as changes in gene transcription. This can lead to cell cycle arrest, apoptosis, and reduced tumor growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain growth factors can activate alternative survival and growth pathways, potentially reducing the efficacy of PI3K inhibitors. Furthermore, the compound’s stability could be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
This compound has been found to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These enzymes play crucial roles in cellular signaling networks, and their inhibition can lead to multiple epigenetic modifications. The interaction between 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide and these enzymes could potentially be exploited for the treatment of cancer.
Cellular Effects
The compound’s inhibitory effects on PI3K and HDAC can have profound impacts on various types of cells and cellular processes. For instance, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its antiproliferative activities against certain cell lines, such as K562 and Hut78, have been observed in cellular assays.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a dual inhibitor of PI3K and HDAC, enzymes that are critical in cancer cell growth and survival.
Biological Activity
The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide represents a novel class of imidazoquinazolines, which are known for their diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, examining its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 436.53 g/mol. The structure features a quinazoline core with an isopropyl group and a methoxyphenyl moiety linked through a thioether bond to a propanamide group. This unique configuration is hypothesized to contribute to its biological activity.
Research indicates that compounds within the imidazoquinazoline class can interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential to inhibit key enzymes involved in cancer progression, such as PI3K and HDAC. These enzymes play critical roles in cell signaling pathways that regulate growth and survival of cancer cells .
- Cellular Interaction : Preliminary studies suggest that this compound may influence cellular functions by modulating gene expression and affecting metabolic pathways. Its interaction with cellular receptors could lead to altered signaling cascades that impact tumor proliferation and apoptosis .
Cellular Effects
The biological activity of this compound extends to several cellular processes:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. These effects are often linked to its ability to induce apoptosis and inhibit cell proliferation .
- Impact on Cell Signaling : By targeting the Ras protein, which is integral to many signaling pathways associated with cancer, the compound may disrupt aberrant signaling that leads to uncontrolled cell growth.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The compound binds to specific biomolecules, leading to enzyme inhibition or receptor modulation. This binding alters the normal function of these proteins, contributing to its antitumor properties .
- Gene Expression Modulation : Studies suggest that the compound can downregulate genes associated with tumor growth while upregulating those involved in apoptosis. This dual action enhances its therapeutic potential against malignancies .
- Dose-Dependent Effects : Research indicates that the biological effects of the compound are dose-dependent, with varying outcomes observed in animal models based on dosage levels. Ongoing studies aim to establish safe and effective dosing regimens for potential clinical applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazoquinazoline class:
Scientific Research Applications
Based on the search results, here is what is known about the applications of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide:
This compound is a complex organic molecule with a quinazoline core, an isopropyl group, and a methoxyphenyl moiety, linked through a thioether bond to a propanamide group. The molecular formula is C23H24N4O3S and the molecular weight is approximately 436.53 g/mol .
Potential Applications
- Medicinal Chemistry : It has potential applications in drug development, particularly for targeting specific proteins involved in cancer and other diseases.
- Biochemical Assays : Its unique structure may be useful as a probe in biochemical assays.
- Lead Compound : It can be used as a lead compound for further modifications to enhance efficacy and reduce toxicity.
Research on Imidazoquinazoline Derivatives
While there is no specific scientific research available on the mechanism of action of this compound, imidazo[1,2-c]quinazoline derivatives have been explored for various biological activities, which may involve inhibiting enzymes, interacting with receptors, or modulating protein function. Preliminary studies suggest that this compound may inhibit certain protein functions and has potential in targeting the Ras protein, which plays a crucial role in cell signaling pathways associated with cancer progression.
Similar Compounds
- 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives: These share the core imidazoquinazoline structure and exhibit similar biological activities.
- Imidazo[1,2-a]pyrimidines: These compounds have a fused imidazole ring and are known for their pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Substituent (R1): The target compound’s 2-isopropyl group introduces steric bulk compared to the 2-phenyl group in analogs . This may influence binding pocket interactions in biological targets.
The N-(4-chloro-2-fluorophenyl) group in increases lipophilicity and may facilitate halogen bonding with targets. The N-(3-methoxybenzyl) group in introduces a flexible benzyl chain, which could enhance membrane permeability.
Potential Implications for Bioactivity
Though biological data are absent in the evidence, structural comparisons allow hypotheses:
- Solubility : The target’s methoxy group may improve aqueous solubility versus halogenated analogs .
- Lipophilicity : The isopropyl group and thioether linkage could increase logP compared to .
- Target Binding : Halogens in might enhance affinity for hydrophobic pockets, while the benzyl group in could optimize pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide?
- Answer: The synthesis of imidazo[1,2-c]quinazolinone derivatives typically involves multi-step heterocyclic reactions. Key steps include:
Core formation: Condensation of substituted quinazolines with isopropylamine under acidic conditions to generate the imidazo[1,2-c]quinazolinone scaffold.
Thioether linkage: Introduction of the thio group via nucleophilic substitution using thiourea or thiol-containing reagents.
Amide coupling: Reaction of the intermediate with 4-methoxyphenyl propanamide using coupling agents like EDCl/HOBt.
- Optimization: Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., DMF, THF) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the imidazo[1,2-c]quinazolinone core and thioether linkage.
- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., C₂₃H₂₄N₄O₂S).
- HPLC-PDA: Assess purity (>95%) and detect impurities.
- IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, amide N-H stretch).
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .
Q. What safety protocols are essential when handling this compound?
- Answer: Based on structurally similar compounds:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation: Acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) necessitates strict exposure control. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and activity of this compound?
- Answer:
- Reaction Path Prediction: Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for imidazo[1,2-c]quinazolinone formation.
- Molecular Docking: Screen against target proteins (e.g., kinases) to predict binding affinity and guide SAR studies.
- Machine Learning: Train models on existing datasets to predict solvent/catalyst combinations that maximize yield .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer:
Assay Validation: Verify assay conditions (e.g., pH, temperature) and cell line authenticity.
Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to controls).
Mechanistic Profiling: Use orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement.
- Example: Discrepancies in cytotoxicity may arise from varying metabolic stability in different cell media .
Q. What strategies enhance the pharmacokinetic profile of this compound?
- Answer:
- LogP Optimization: Adjust substituents on the 4-methoxyphenyl group to balance lipophilicity (target LogP 2–3).
- Metabolic Stability: Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation.
- Solubility: Co-crystallization with cyclodextrins or formulation as a salt (e.g., hydrochloride).
- In Silico ADMET: Predict absorption and toxicity using tools like SwissADME .
Q. How can reaction engineering improve scalability for preclinical studies?
- Answer:
- Continuous Flow Synthesis: Enhance heat/mass transfer for exothermic steps (e.g., amide coupling).
- Membrane Separation: Purify intermediates via nanofiltration to reduce solvent use.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman for real-time monitoring.
- Case Study: A 10-fold yield increase was achieved for analogous compounds by optimizing residence time in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
